

# N-Benzyldiethanolamine (CAS: 101-32-6): A Technical Guide

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## Compound of Interest

Compound Name: *N*-Benzyldiethanolamine

Cat. No.: B085505

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**N-Benzyldiethanolamine** is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical precursors. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications.

## Physicochemical Properties

**N-Benzyldiethanolamine** is a colorless to yellow, viscous liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. The presence of two hydroxyl groups suggests that it is likely soluble in polar organic solvents such as ethanol, methanol, and acetone, and potentially soluble in chlorinated solvents like dichloromethane.

Property	Value	Source(s)
CAS Number	101-32-6	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	[1]
Molecular Weight	195.26 g/mol	[2]
IUPAC Name	2-[benzyl(2-hydroxyethyl)amino]ethanol	[3]
Synonyms	2,2'-(Benzylimino)diethanol, N,N-Bis(2-hydroxyethyl)benzylamine	[1][4]
Appearance	Colorless to Yellow to Orange clear liquid	[4][5]
Boiling Point	226 °C	[4]
184 - 185 °C	[3]	
Melting Point	10 °C	[3]
Density	1.09 g/cm <sup>3</sup> (at 20°C)	[4]
0.981 g/cm <sup>3</sup> (at 25°C)	[3]	
Refractive Index	1.54 (at 20°C)	[4]
Flash Point	178 °C	[4]
log Pow	1 (at 25 °C)	[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Benzyl**diethanolamine.

Spectroscopy	Characteristic Peaks	Source(s)
<sup>1</sup> H NMR	δ 7.32 (m, 5H, Aromatic-H), 3.73 (s, 2H, CH <sub>2</sub> Ph), 3.63 (t, 4H, -CH <sub>2</sub> OH), 2.89 (br s, 2H, - OH), 2.74 (t, 4H, -NCH <sub>2</sub> -)	[2]
Infrared (IR)	A broad absorption band in the region of 3400-3300 cm <sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm <sup>-1</sup> , while the aliphatic C-H stretching vibrations appear in the 3000- 2800 cm <sup>-1</sup> region.	[2]

## Safety and Handling

**N-Benzyl**diethanolamine is classified as a hazardous substance and requires careful handling.

Hazard Class	GHS Pictogram(s)	Signal Word	Hazard Statement(s)
Skin Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation
Acute Toxicity (Oral, Dermal)	GHS07	Danger	H302 + H312: Harmful if swallowed or in contact with skin
Skin Corrosion	GHS05	Danger	H314: Causes severe skin burns and eye damage
Flammable Liquids	None	Warning	H227: Combustible liquid
Aquatic Hazard (Acute)	None	None	H402: Harmful to aquatic life

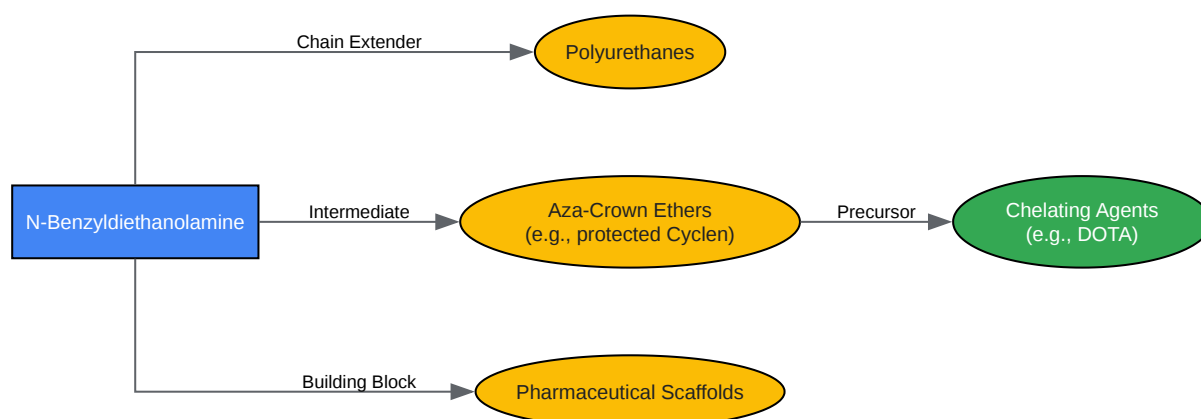
#### Precautionary Statements:

- Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
- Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][4]
- Storage: Store in a well-ventilated place. Keep cool. Store locked up.[6]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

## Applications in Synthesis

**N-Benzyl diethanolamine** serves as a versatile intermediate in several synthetic applications.

- **Polymer Chemistry:** It is used as a chain extender in the synthesis of polyurethanes. The diol functionality reacts with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety, which influences the mechanical and thermal properties of the polymer.<sup>[2]</sup>
- **Precursor to Macrocycles and Chelating Agents:** The structure of **N-Benzyl diethanolamine** is ideal for constructing macrocyclic compounds like aza-crown ethers. It is a key intermediate in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane), which is a foundational precursor for important chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), widely used in medical imaging.<sup>[2]</sup>
- **Medicinal Chemistry:** While direct biological activity is not extensively documented, its structural motifs are found in biologically active molecules. It serves as a scaffold for creating more complex molecular architectures for drug discovery and development.<sup>[2]</sup>



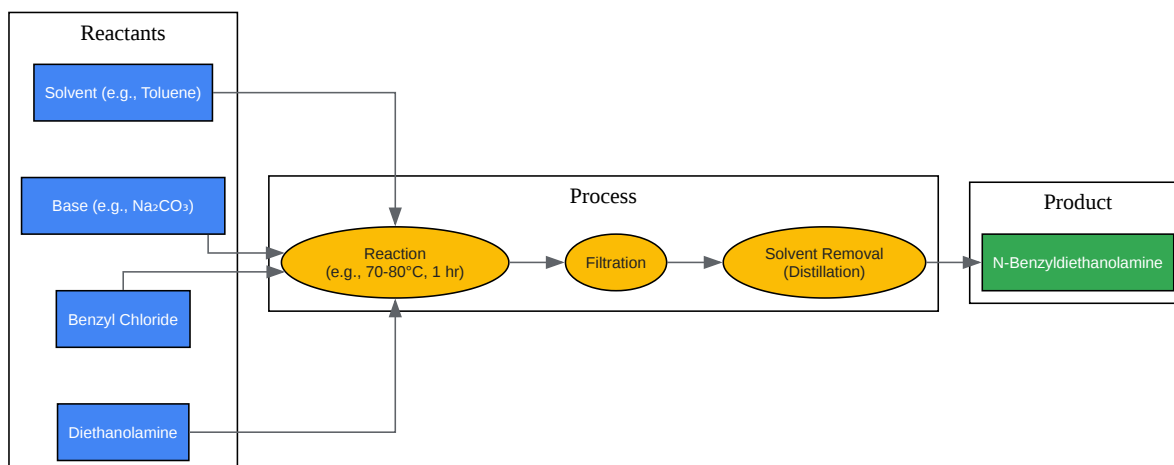
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Caption: Role of **N-Benzyl diethanolamine** as a versatile synthetic intermediate.

## Experimental Protocols

### Synthesis of N-Benzyl diethanolamine

A common method for the synthesis of **N-Benzyl diethanolamine** is the alkylation of diethanolamine with benzyl chloride.



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Caption: General workflow for the synthesis of **N-Benzyl diethanolamine**.

#### Methodology:

- **Reaction Setup:** To a solution of diethanolamine (2 to 3 molar equivalents) in a suitable organic solvent such as toluene or methylene dichloride, add a base like sodium carbonate (approximately 1.25 molar equivalents).[2]
- **Addition of Benzyl Chloride:** Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture while stirring. An elevated temperature, typically between 60°C and 100°C, is maintained to facilitate the reaction.[2] For instance, one procedure specifies heating at 70°C to 80°C for one hour after the addition is complete.

- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to ensure the complete consumption of benzyl chloride.
- **Work-up:** After the reaction is complete, the mixture is cooled. The solid by-products (e.g., sodium chloride) are removed by filtration.
- **Purification:** The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude **N-Benzyl-diethanolamine**. Further purification can be achieved by vacuum distillation.

## Analytical Methods

Standard chromatographic techniques are employed for the analysis and purity assessment of **N-Benzyl-diethanolamine**.

### 5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of **N-Benzyl-diethanolamine**.

Sample Preparation:

- Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like dichloromethane or methanol.
- If necessary, create calibration standards by serially diluting the stock solution.

Instrumentation and Conditions (General Protocol):

- **Gas Chromatograph:** Equipped with a capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Injector Temperature:** 250°C.
- **Oven Temperature Program:** An initial temperature of 40°C held for 3 minutes, then ramped at 8°C/min to 300°C and held for 3 minutes.

- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230°C.
  - Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

### 5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for routine purity analysis and quantification.

#### Sample Preparation:

- Prepare a stock solution of the sample at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
- Filter the solution through a 0.45 µm syringe filter before injection.

#### Instrumentation and Conditions (General Protocol):

- HPLC System: Equipped with a UV-Vis or Diode Array Detector.
- Column: A C18 reversed-phase column (e.g., Newcrom R1, 4.6 mm x 150 mm, 5 µm).[\[1\]](#)
- Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[\[1\]](#)
- Elution: Isocratic or gradient elution depending on the sample complexity.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.



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